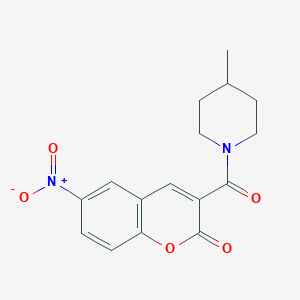

3-(4-Methylpiperidine-1-carbonyl)-6-nitrochromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

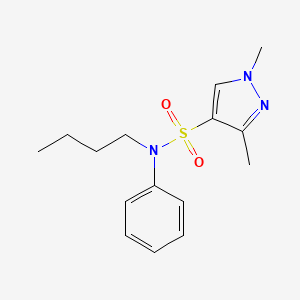

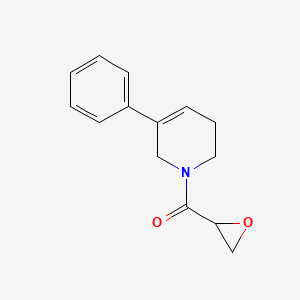

The compound “3-(4-Methylpiperidine-1-carbonyl)-6-nitrochromen-2-one” is a complex organic molecule. It contains a 4-methylpiperidine moiety, which is a type of secondary amine, and a 6-nitrochromen-2-one moiety, which is a type of chromone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromone ring, a nitro group, and a 4-methylpiperidine moiety. The chromone ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are carbon and oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Analogous Compounds : The chemical has been used in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of prosafrinine and its analogs, where its structure was confirmed using NMR studies (Paterne, Dhal, & Brown, 1989).

- Ring Transformation Studies : It plays a role in ring transformation reactions, demonstrating versatility in reacting with carbonyl compounds to produce various ring-transformed products (Nishiwaki et al., 2003).

- Conformational Energy Studies : The compound has been studied for its conformational energy, particularly in relation to A(1,3) type strain in its derivatives (Chow, Colón, & Tam, 1968).

Material Science and Biochemistry

- Spin-Labeling in Peptides : It has been used in material science and biochemistry, notably as a spin-labeling agent in peptides. This application leverages its stable nitroxide radical for probing molecular interactions (Toniolo, Crisma, & Formaggio, 1998).

- X-Ray and Spectroscopic Analysis : The compound's derivatives have been subject to X-ray and spectroscopic analysis, aiding in understanding their structural and electronic properties (Jukić et al., 2010).

Chemical Synthesis and Characterization

- Synthesis of Curcuminoids : It is instrumental in the synthesis of curcuminoids, where its derivatives are characterized using various spectroscopic techniques, providing insight into their chemical properties (Khalid et al., 2020).

Additional Applications

- Electrochemical Functionalization : It has been used in the electrochemical functionalization of electrodes, demonstrating its utility in electrochemistry (Breton & Bélanger, 2008).

- Spin-Labeling Reagent in Crystallography : The compound's role as a spin-labeling reagent in crystallography has been explored, contributing to the understanding of molecular structures (Alcock et al., 1977).

properties

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-17(7-5-10)15(19)13-9-11-8-12(18(21)22)2-3-14(11)23-16(13)20/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWOVFSYATAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)

![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)